

Spectroscopic Profile of Diethyl Dimethylaminomethylenemalonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl dimethylaminomethylenemalonate
Cat. No.:	B101224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Diethyl dimethylaminomethylenemalonate** (CAS No: 18856-68-3). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also provided to aid in the practical application of this information.

Molecular Structure and Properties

- IUPAC Name: Propanedioic acid, [(dimethylamino)methylene]-, diethyl ester
- Synonyms: Diethyl 2-[(dimethylamino)methylene]malonate
- Molecular Formula: C₁₀H₁₇NO₄[\[1\]](#)[\[2\]](#)
- Molecular Weight: 215.25 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 18856-68-3[\[1\]](#)[\[2\]](#)

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **Diethyl dimethylaminomethylenemalonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **Diethyl dimethylaminomethylenemalonate** is not readily available in the public domain. Therefore, the following tables provide predicted ¹H and ¹³C NMR spectral data based on the compound's structure. These predictions are generated using established chemical shift estimation algorithms and provide a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data

Signal Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
=CH-N	7.0 - 7.5	Singlet	1H
-O-CH ₂ -CH ₃	4.1 - 4.3	Quartet	4H
N-(CH ₃) ₂	2.9 - 3.2	Singlet	6H
-O-CH ₂ -CH ₃	1.2 - 1.4	Triplet	6H

Table 2: Predicted ¹³C NMR Data

Signal Assignment	Predicted Chemical Shift (ppm)
C=O	165 - 170
=CH-N	150 - 155
=C(CO ₂ Et) ₂	90 - 95
-O-CH ₂ -CH ₃	60 - 65
N-(CH ₃) ₂	40 - 45
-O-CH ₂ -CH ₃	14 - 16

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the gas-phase infrared spectrum of **Diethyl dimethylaminomethylenemalonate**.[\[2\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (alkane)
~1720	Strong	C=O stretch (ester)
~1640	Strong	C=C stretch (alkene)
~1580	Strong	C=N stretch / N-H bend
~1250	Strong	C-O stretch (ester)
~1100	Strong	C-N stretch

Mass Spectrometry (MS)

The mass spectrum of **Diethyl dimethylaminomethylenemalonate** was obtained by electron ionization (EI). The table below lists the significant fragments and their relative intensities.[\[1\]](#)

Table 4: Mass Spectrometry (EI) Data

m/z	Relative Intensity (%)	Possible Fragment
215	~20	[M] ⁺ (Molecular Ion)
170	~100	[M - OEt] ⁺
142	~80	[M - CO ₂ Et] ⁺
114	~60	[M - 2xCO ₂ Et + H] ⁺
70	~50	[C ₄ H ₈ N] ⁺
44	~40	[C ₂ H ₆ N] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds such as **Diethyl dimethylaminomethylenemalonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - The final solution height in the NMR tube should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Introduce the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay).

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Solids):
 - Place a small amount of the solid sample on a clean, dry IR-transparent window (e.g., NaCl or KBr plate).
 - Add a drop of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
 - Allow the solvent to evaporate, leaving a thin, even film of the sample on the plate.
- Data Acquisition:
 - Place the prepared IR plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Further, dilute this stock solution to a final concentration of 1-10 μ g/mL.
- Data Acquisition:

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- For direct insertion, the sample is heated in the ion source to induce vaporization.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Malonic acid, dimethylaminomethylene-, diethyl ester [webbook.nist.gov]
- 2. Malonic acid, dimethylaminomethylene-, diethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Dimethylaminomethylenemalonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101224#spectroscopic-data-nmr-ir-ms-of-diethyl-dimethylaminomethylenemalonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com